diethyl (2'Z)-2,2'-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate
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Overview
Description
Diethyl (2’Z)-2,2’-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, particularly in the development of high-performance polymers. This compound is characterized by its unique structure, which includes a benzoxazine ring and diacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2’Z)-2,2’-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an amine with a phenol and formaldehyde under acidic or basic conditions.
Introduction of the Diacetate Groups: The diacetate groups can be introduced through esterification reactions involving acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch reactors or continuous flow reactors may be used.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2’Z)-2,2’-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzoxazines, quinones, and hydroquinones.
Scientific Research Applications
Diethyl (2’Z)-2,2’-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate has several scientific research applications:
Materials Science: Used in the synthesis of high-performance polymers and resins.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a potential lead compound for drug development.
Industrial Applications: Utilized in the production of coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of diethyl (2’Z)-2,2’-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate involves:
Interaction with Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine Derivatives: Compounds such as 3,4-dihydro-2H-1,4-benzoxazine and its derivatives.
Quinone Derivatives: Compounds like 1,4-benzoquinone and its analogs.
Uniqueness
Diethyl (2’Z)-2,2’-(2-hydroxy-2H-1,4-benzoxazin-2-yl-3-ylidene)diacetate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C16H19NO6 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
ethyl 2-[(3Z)-3-(2-ethoxy-2-oxoethylidene)-2-hydroxy-4H-1,4-benzoxazin-2-yl]acetate |
InChI |
InChI=1S/C16H19NO6/c1-3-21-14(18)9-13-16(20,10-15(19)22-4-2)23-12-8-6-5-7-11(12)17-13/h5-9,17,20H,3-4,10H2,1-2H3/b13-9- |
InChI Key |
DFGOTGAVQZCNCB-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)CC1(/C(=C/C(=O)OCC)/NC2=CC=CC=C2O1)O |
Canonical SMILES |
CCOC(=O)CC1(C(=CC(=O)OCC)NC2=CC=CC=C2O1)O |
Origin of Product |
United States |
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